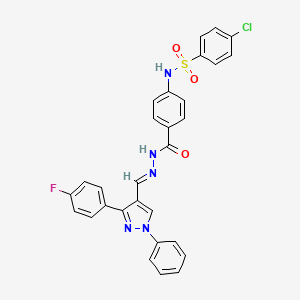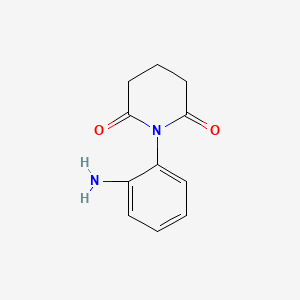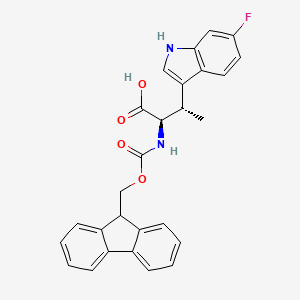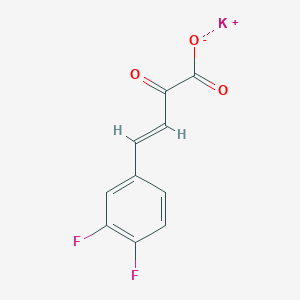
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane is a specialized organosilicon compound. It is characterized by the presence of a 2,2-dimethyl-propionyl group attached to a silicon atom, which is further bonded to three trimethylsilyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane typically involves the reaction of 2,2-dimethyl-propanoyl chloride with tris(trimethylsilyl)silane in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. The general reaction scheme is as follows:
2,2-Dimethyl-propanoyl chloride+Tris(trimethylsilyl)silane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for improved stability and functionality.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism by which (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The trimethylsilyl groups provide steric protection, while the 2,2-dimethyl-propionyl group can participate in various chemical reactions. The pathways involved include nucleophilic substitution and addition reactions, where the silicon atom acts as a central reactive site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2,2-Dimethyl-propionyl)thiourea: This compound has a similar 2,2-dimethyl-propionyl group but differs in the presence of a thiourea moiety.
2,2-Dimethylpropanoyl chloride: This is a precursor in the synthesis of (2,2-Dimethyl-propionyl)-tris(trimethylsilyl)silane and shares the 2,2-dimethyl-propionyl group.
Uniqueness
This compound is unique due to its combination of a bulky 2,2-dimethyl-propionyl group and three trimethylsilyl groups attached to a silicon atom. This structure imparts unique reactivity and stability, making it valuable in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
69397-47-3 |
|---|---|
Molekularformel |
C14H36OSi4 |
Molekulargewicht |
332.77 g/mol |
IUPAC-Name |
2,2-dimethyl-1-tris(trimethylsilyl)silylpropan-1-one |
InChI |
InChI=1S/C14H36OSi4/c1-14(2,3)13(15)19(16(4,5)6,17(7,8)9)18(10,11)12/h1-12H3 |
InChI-Schlüssel |
KUYILKYNBKPRDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-2-(3,4-dichlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12051707.png)
![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)








